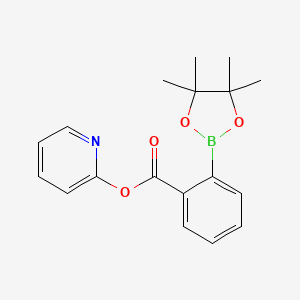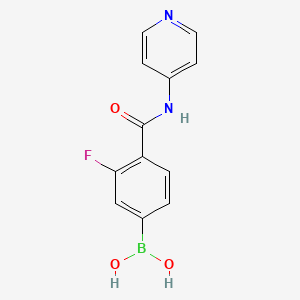
N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a chemical compound with the molecular formula C18H21BN2O3 and a molecular weight of 324.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a pale yellow to off-white powder and is often used as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 2-pyridinylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a precursor for the synthesis of inhibitors that target specific enzymes .
Medicine: In the medical field, the compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific pathways involved in diseases such as cancer and microbial infections .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its ability to form stable boron-carbon bonds makes it valuable in the synthesis of various products .
Mechanism of Action
The mechanism of action of N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Molecular Targets and Pathways:
Enzymes: The compound targets enzymes involved in critical biochemical pathways.
Pathways: It can affect pathways related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(2-pyridinyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Comparison: While these compounds share similar structural features, N-2-Pyridinyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique in its specific applications and reactivity. Its ability to form stable boron-carbon bonds and its use as an intermediate in the synthesis of complex molecules make it particularly valuable .
Properties
Molecular Formula |
C18H20BNO4 |
|---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
pyridin-2-yl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C18H20BNO4/c1-17(2)18(3,4)24-19(23-17)14-10-6-5-9-13(14)16(21)22-15-11-7-8-12-20-15/h5-12H,1-4H3 |
InChI Key |
IMHRVSYHTSREPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine](/img/structure/B13428632.png)
![(3aR,4R,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13428635.png)
![(2RS)-2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13428638.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B13428646.png)
![1-[(3S,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone](/img/structure/B13428651.png)


![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B13428662.png)


![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)
![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
